1-Ethylpiperidine-3-carbonitrile hydrochloride
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Overview
Description
1-Ethylpiperidine-3-carbonitrile hydrochloride: is an organic compound with the molecular formula C8H14N2·HCl . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-3-carbonitrile hydrochloride can be synthesized through a multi-step process involving the alkylation of piperidine followed by the introduction of a nitrile group. The general synthetic route involves:
Alkylation: Piperidine is reacted with ethyl bromide in the presence of a base such as sodium hydride to form 1-ethylpiperidine.
Nitrile Introduction: The 1-ethylpiperidine is then reacted with cyanogen bromide to introduce the nitrile group, forming 1-ethylpiperidine-3-carbonitrile.
Hydrochloride Formation: Finally, the nitrile compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Ethylpiperidine-3-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethylpiperidine-3-carbonitrile hydrochloride depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The nitrile group can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 1-Methylpiperidine-3-carbonitrile hydrochloride
- 1-Propylpiperidine-3-carbonitrile hydrochloride
- 1-Butylpiperidine-3-carbonitrile hydrochloride
Comparison: 1-Ethylpiperidine-3-carbonitrile hydrochloride is unique due to its specific ethyl group substitution, which can influence its reactivity and interaction with biological targets. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in chemical synthesis.
Properties
IUPAC Name |
1-ethylpiperidine-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c1-2-10-5-3-4-8(6-9)7-10;/h8H,2-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACTVINFEFRDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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